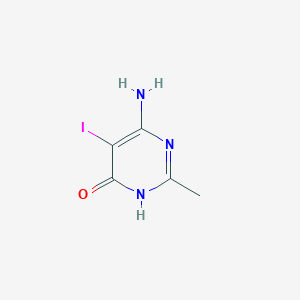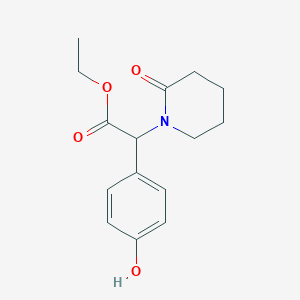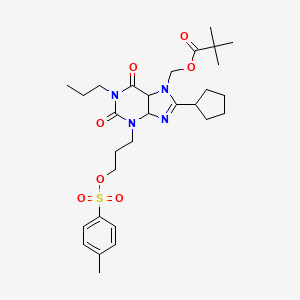
(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(8-环戊基-2,6-二氧代-1-丙基-3-(3-(甲苯磺酰氧基)丙基)-3,4,5,6-四氢-1H-嘌呤-7(2H)-基)甲基新戊酸酯 是一种复杂的的有机分子,在化学、生物学和医药等多个领域具有潜在的应用。该化合物具有嘌呤核心,这是许多具有生物活性的分子(包括核苷酸和某些药物)的常见结构。
准备方法
合成路线和反应条件
(8-环戊基-2,6-二氧代-1-丙基-3-(3-(甲苯磺酰氧基)丙基)-3,4,5,6-四氢-1H-嘌呤-7(2H)-基)甲基新戊酸酯 的合成通常涉及多个步骤,从容易获得的前体开始。
嘌呤核心的形成: 此步骤涉及在酸性或碱性条件下适当前体的环化,以形成嘌呤环体系。
甲苯磺酰氧基和新戊酸酯基的引入: 甲苯磺酰氧基可以通过使用甲苯磺酰氯和碱的甲苯磺酰化反应引入,而新戊酸酯基可以通过与新戊酸和合适的偶联剂的酯化反应添加。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大程度地提高产量和纯度,同时最大程度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
(8-环戊基-2,6-二氧代-1-丙基-3-(3-(甲苯磺酰氧基)丙基)-3,4,5,6-四氢-1H-嘌呤-7(2H)-基)甲基新戊酸酯: 可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能改变其生物活性。
取代: 甲苯磺酰氧基是一个良好的离去基团,使该化合物易于发生亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 可以使用诸如氢化铝锂、硼氢化钠和催化氢化之类的还原剂。
取代: 胺、硫醇和醇盐等亲核试剂可在取代反应中使用,通常在碱性条件下进行。
主要产品
这些反应的主要产物将取决于所使用的具体试剂和条件。例如,氧化可能产生羟基化或羧基化的衍生物,而取代可能在甲苯磺酰氧基的位置引入各种官能团。
科学研究应用
(8-环戊基-2,6-二氧代-1-丙基-3-(3-(甲苯磺酰氧基)丙基)-3,4,5,6-四氢-1H-嘌呤-7(2H)-基)甲基新戊酸酯:
化学: 该化合物可以用作合成更复杂分子的构建块。
医药: 该化合物可以探索其潜在的治疗效果,特别是在嘌呤类似物已知具有活性的领域。
工业: 该化合物独特的结构可能在开发新材料或作为化学反应催化剂方面找到应用。
作用机理
(8-环戊基-2,6-二氧代-1-丙基-3-(3-(甲苯磺酰氧基)丙基)-3,4,5,6-四氢-1H-嘌呤-7(2H)-基)甲基新戊酸酯 的作用机理将取决于它与分子靶标的特定相互作用。可能的机制包括:
酶抑制: 该化合物可能通过模拟天然底物或辅因子的结构来抑制酶。
受体结合: 它可能与特定的受体结合,改变其活性及其下游信号通路。
DNA/RNA相互作用: 该化合物可能插入DNA或RNA中,影响其功能和稳定性。
作用机制
The mechanism of action of (8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by mimicking the structure of natural substrates or cofactors.
Receptor Binding: It could bind to specific receptors, altering their activity and downstream signaling pathways.
DNA/RNA Interaction: The compound may intercalate into DNA or RNA, affecting their function and stability.
相似化合物的比较
(8-环戊基-2,6-二氧代-1-丙基-3-(3-(甲苯磺酰氧基)丙基)-3,4,5,6-四氢-1H-嘌呤-7(2H)-基)甲基新戊酸酯: 可以与其他嘌呤衍生物进行比较,例如:
腺苷: 一种具有多种生物学作用的天然存在的嘌呤核苷。
茶碱: 一种用作支气管扩张剂的嘌呤衍生物。
别嘌醇: 一种用于通过抑制黄嘌呤氧化酶治疗痛风的嘌呤类似物。
(8-环戊基-2,6-二氧代-1-丙基-3-(3-(甲苯磺酰氧基)丙基)-3,4,5,6-四氢-1H-嘌呤-7(2H)-基)甲基新戊酸酯 的独特结构特征包括环戊基和新戊酸酯基的存在,这些基团可能与其他嘌呤衍生物相比具有独特的化学和生物学性质。
属性
分子式 |
C29H42N4O7S |
|---|---|
分子量 |
590.7 g/mol |
IUPAC 名称 |
[8-cyclopentyl-3-[3-(4-methylphenyl)sulfonyloxypropyl]-2,6-dioxo-1-propyl-4,5-dihydropurin-7-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H42N4O7S/c1-6-16-32-26(34)23-25(30-24(21-10-7-8-11-21)33(23)19-39-27(35)29(3,4)5)31(28(32)36)17-9-18-40-41(37,38)22-14-12-20(2)13-15-22/h12-15,21,23,25H,6-11,16-19H2,1-5H3 |
InChI 键 |
ODWBQOIFOYLDDA-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C2C(N=C(N2COC(=O)C(C)(C)C)C3CCCC3)N(C1=O)CCCOS(=O)(=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


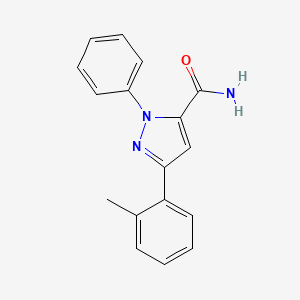
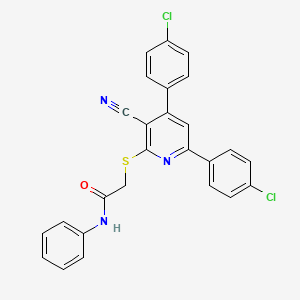
![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)

![7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)
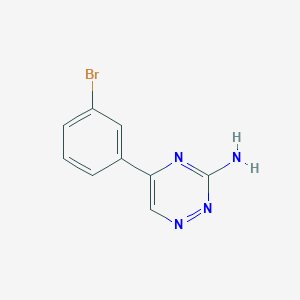

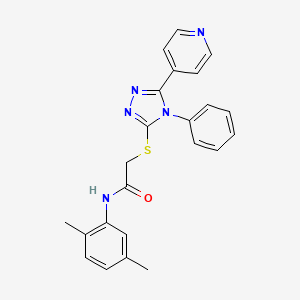
![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)
![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
